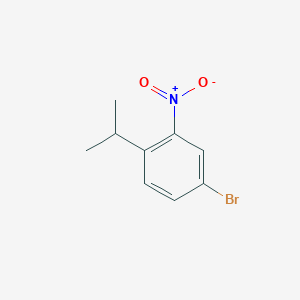

4-Bromo-1-isopropyl-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-isopropyl-2-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 4-Bromo-1-isopropyl-2-nitrobenzene can be achieved through electrophilic aromatic substitution reactions . The reaction involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-isopropyl-2-nitrobenzene . The InChI code is 1S/C9H10BrNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-1-isopropyl-2-nitrobenzene are likely to be electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

4-Bromo-1-isopropyl-2-nitrobenzene is a liquid at room temperature . It has a molecular weight of 244.09 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Regioselective Synthesis : The regioselective bromine/lithium exchange in dibromo-nitrobenzene derivatives showcases a methodology to produce 4-bromo-2-nitrobenzaldehyde efficiently, highlighting a fundamental reaction pathway that could be relevant for derivatives of 4-Bromo-1-isopropyl-2-nitrobenzene in synthesizing complex molecules like dyes and pharmaceutical intermediates (Voss & Gerlach, 1989).

Ultrasound-Assisted Synthesis : The preparation of nitro aromatic ethers through ultrasound-assisted phase-transfer catalysis presents a novel approach to enhancing reaction rates and yields, which could be applicable to the synthesis of isopropyl-substituted nitrobenzene derivatives for developing more efficient synthetic pathways (Harikumar & Rajendran, 2014).

Reactivity in Ionic Liquids : The reactivity of bromo-nitrobenzene radical anions in ionic liquids versus conventional solvents provides insights into the potential for ionic liquids to stabilize reactive intermediates, offering a pathway for controlled reactions involving bromo- and nitro-substituted compounds, including the synthesis or transformation of 4-Bromo-1-isopropyl-2-nitrobenzene (Ernst et al., 2013).

Mechanistic Insights into Electrophilic Substitution : The study of anisotropic displacement parameters in halomethyl-nitrobenzene provides a deeper understanding of the challenges in characterizing compounds similar to 4-Bromo-1-isopropyl-2-nitrobenzene, especially in terms of predicting and analyzing their behavior in various chemical reactions (Mroz et al., 2020).

Application in Material Science

- Polymer Solar Cells : The incorporation of bromo-nitrobenzene derivatives into polymer solar cell active layers to improve electron transfer processes showcases an application avenue for similar compounds in enhancing the efficiency of renewable energy technologies (Fu et al., 2015).

Safety And Hazards

This compound is associated with several hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

4-bromo-2-nitro-1-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCPCMHIQBPUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-isopropyl-2-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

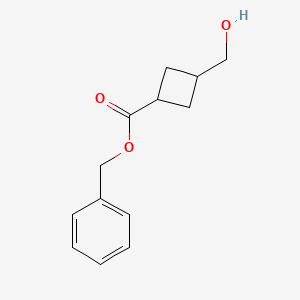

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)

![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)